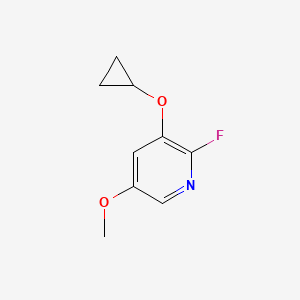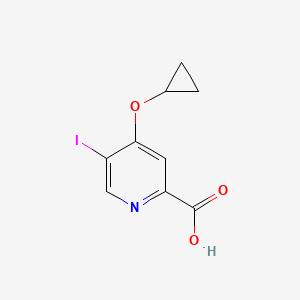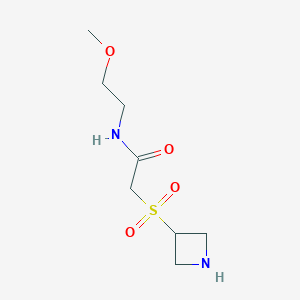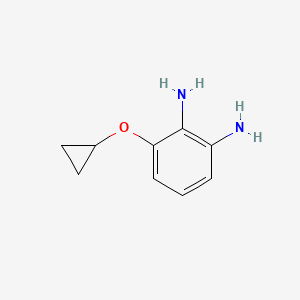
3-Cyclopropoxy-2-fluoro-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluoro-5-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-5-methoxypyridine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific synthetic route for this compound may involve the coupling of a cyclopropoxy-substituted pyridine with a fluorinated reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of high-purity reagents and optimized reaction conditions would be essential to ensure the consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-fluoro-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The presence of the fluorine atom makes the compound less reactive than its chlorinated and brominated analogues, but it can still participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Such as tetra-n-butylammonium fluoride (TBAF) for nucleophilic substitution.
Major Products Formed
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions could produce corresponding oxidized products.
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-5-methoxypyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-methoxypyridine would depend on its specific applicationThe presence of the fluorine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Another fluorinated pyridine with different substituents.
3-Fluoro-2-methoxypyridine: A structurally similar compound with a different substitution pattern.
Uniqueness
3-Cyclopropoxy-2-fluoro-5-methoxypyridine is unique due to the combination of its cyclopropoxy, fluoro, and methoxy substituents. This specific arrangement of functional groups imparts distinct physical, chemical, and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-7-4-8(9(10)11-5-7)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
PQNCHOWUKUAQOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenylethyl 4-oxo-4-[(1,3-thiazol-2-ylcarbamothioyl)amino]butanoate](/img/structure/B14809166.png)
![10-Chloro-7H-benzo[c]carbazole](/img/structure/B14809172.png)
![5-benzyl-4-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxamide](/img/structure/B14809175.png)
![2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid](/img/structure/B14809180.png)
![6-Fluoro-3-[(2-methyl-1,2,4-triazol-3-yl)methylidene]-4-nitro-2-benzofuran-1-one](/img/structure/B14809186.png)

![9H-Imidazo[4,5-h]isoquinolin-9-one, 2-[(4-fluoro-2-methylphenyl)amino]-1,8-dihydro-1,6-dimethyl-7-[3-(tetrahydro-4-oxido-4-phenyl-1,4-azaphosphorin-1(2H)-yl)-1-propen-1-yl]-](/img/structure/B14809200.png)
![5-(Isopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14809205.png)


![2-(4-bromo-2,6-dimethylphenoxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B14809231.png)

![2-[4-[5-(5-chloropyridin-2-yl)sulfanyl-1-methylimidazol-4-yl]phenyl]-N,N-dimethylcyclopropane-1-carboxamide](/img/structure/B14809251.png)
